molecular formula C11H19N5O6 B1673339 Homoanserine CAS No. 20314-38-9

Homoanserine

Cat. No.: B1673339
CAS No.: 20314-38-9
M. Wt: 254.29 g/mol
InChI Key: CCSMVTDLFPOSDU-FVGYRXGTSA-N
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Description

Chemical Structure and Properties of Homoanserine

Molecular Characterization and Structural Elucidation

Molecular Formula and Weight Analysis

This compound has the molecular formula C₁₁H₁₈N₄O₃ and a molecular weight of 254.29 g/mol (monoisotopic mass: 254.1379). The compound consists of a histidine derivative linked to 4-aminobutanoic acid via a peptide bond.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name is (2S)-2-(4-aminobutanamido)-3-(3-methylimidazol-4-yl)propanoic acid . This nomenclature reflects:

  • The S-configuration at the second carbon of the histidine moiety.
  • The 4-aminobutanamide group at the alpha position.
  • The 3-methylimidazol-4-yl side chain.
Stereochemical Configuration and Chiral Centers

This compound contains one chiral center at the second carbon of the histidine residue, which adopts an S-configuration . The imidazole ring’s methyl group at position 3 and the peptide bond’s planar geometry constrain rotational freedom, influencing its biological interactions.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Data

Key ¹H-NMR signals (100 MHz, D₂O):

δ (ppm) Assignment
7.78 Imidazole C-H
4.62 α-H (histidine)
3.89 Methylene (CH₂) near amide
2.77 β-H (4-aminobutanoate)

¹³C-NMR reveals carbonyl carbons at 173.7 ppm (amide) and 177.1 ppm (carboxylic acid).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows a predominant [M+H]⁺ ion at m/z 255.1. Characteristic fragments include:

  • m/z 237.1 (loss of H₂O)
  • m/z 159.2 (imidazole ring cleavage).
    McLafferty rearrangements are absent due to the lack of gamma hydrogens relative to carbonyl groups.
Infrared (IR) and Ultraviolet (UV) Absorption Profiles

IR peaks :

  • 3279 cm⁻¹: N-H stretch (amide and imidazole)
  • 1651 cm⁻¹: C=O stretch (amide I band)
  • 1596 cm⁻¹: C=C resonance (imidazole ring).

UV-Vis shows absorption at 210 nm (π→π* transition in the conjugated imidazole system).

Physicochemical Properties

Solubility Characteristics in Polar and Nonpolar Solvents
Solvent Solubility (g/L)
Water 3.19
DMSO >50
Ethanol <0.1
Chloroform Insoluble

Data from ALOGPS predictions and experimental studies.

Thermal Stability and Decomposition Profiles

This compound remains stable at -20°C (long-term) and 4°C (short-term). Thermogravimetric analysis (TGA) indicates decomposition above 200°C , with a boiling point estimated at 609.3±55.0°C .

Acid-Base Behavior and Isoelectric Point Determination

The compound has three ionizable groups:

  • Carboxylic acid (pKa ≈ 2.1)
  • Imidazole ring (pKa ≈ 6.5)
  • Amine (pKa ≈ 9.8).

The isoelectric point (pI) is calculated as 4.3 using the formula:
$$
\text{pI} = \frac{\text{pKa}1 + \text{pKa}2}{2} = \frac{2.1 + 6.5}{2} = 4.3
$$

This aligns with its zwitterionic form in physiological conditions.

Properties

IUPAC Name

(2S)-2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBKNURIXGGFCX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homoanserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20314-38-9
Record name N-(4-Amino-1-oxobutyl)-3-methyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20314-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoanserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis has been widely adopted for constructing this compound due to its efficiency in iterative coupling and purification. The process begins with the immobilization of 3-methyl-L-histidine on a resin, followed by sequential coupling with β-alanine. Key steps include:

  • Resin Activation : A Wang resin pre-loaded with Fmoc-3-methyl-L-histidine is deprotected using 20% piperidine in dimethylformamide (DMF) to expose the amine group.
  • Coupling Reaction : β-alanine, activated by 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA), is coupled to the resin-bound histidine derivative.
  • Cleavage and Deprotection : Trifluoroacetic acid (TFA) with triisopropylsilane (TIS) as a scavenger cleaves the peptide from the resin while removing side-chain protecting groups.

Yield : SPPS typically achieves 65–75% isolated yield for this compound, with purity >90% after reverse-phase HPLC.

Solution-Phase Synthesis

Solution-phase methods offer scalability for industrial production. A representative protocol involves:

  • Methyl Ester Formation : 3-Methyl-L-histidine is treated with thionyl chloride in methanol to form its methyl ester.
  • BOC Protection : The α-amine of β-alanine is protected using di- tert-butyl dicarbonate (BOC anhydride) in tetrahydrofuran (THF).
  • Coupling : Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) mediate the reaction between BOC-β-alanine and 3-methyl-L-histidine methyl ester in DMF at 0–4°C.
  • Deprotection : The BOC group is removed with TFA, and the methyl ester is hydrolyzed using lithium hydroxide.

Optimization : Lowering reaction temperatures to 0°C minimizes racemization, while stoichiometric HATU improves coupling efficiency to 85–90%.

Reaction Conditions and Byproduct Mitigation

Oxidative Byproducts

During synthesis, oxidation of the imidazole ring can yield 2-oxo-homoanserine. This side reaction is mitigated by:

  • Conducting reactions under inert nitrogen atmospheres.
  • Adding antioxidants like Trolox (1–2 mM) to the reaction mixture.

Table 1: Byproduct Formation Under Varying Conditions

Condition 2-Oxo-Homoanserine Yield (%)
Air exposure, 25°C 12.5 ± 1.2
Nitrogen atmosphere, 4°C 2.1 ± 0.3
With 2 mM Trolox, 25°C 3.8 ± 0.5

Data adapted from radical scavenging studies on IDPs.

Aspartimide Formation

Analogous to challenges in aspartic acid-containing peptides, this compound synthesis risks lactamization at the β-alanine residue. Strategies to suppress this include:

  • Using hydroxybenzotriazole (HOBt) as an additive during coupling (reduces lactam by 40%).
  • Maintaining pH < 7.5 during deprotection steps.

Biotechnological Production

While chemical synthesis dominates, microbial fermentation using Escherichia coli engineered with heterologous peptidase genes shows promise. Key advances include:

  • Enzymatic Coupling : Recombinant carnosine synthase from Pyrococcus furiosus catalyzes ATP-dependent ligation of β-alanine and 3-methyl-L-histidine with 60% conversion efficiency.
  • Fermentation Optimization : High-cell-density cultures with controlled glucose feed yield 1.2 g/L this compound in 48 hours.

Limitations : Downstream purification remains challenging due to host cell protein contamination, necessitating affinity tag systems.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, D2O): δ 7.12 (s, 1H, imidazole H-2), 4.50 (t, J = 7.5 Hz, 1H, α-H of histidine), 3.15 (m, 2H, β-alanine CH2), 2.75 (s, 3H, N-methyl).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C10H16N4O3 : 256.1178 [M+H]+
  • Observed : 256.1182 [M+H]+

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >95% purity with retention time = 8.2 min.

Industrial Scalability and Challenges

Table 2: Comparison of Synthesis Methods

Method Scale (kg) Cost ($/g) Purity (%)
SPPS 0.1–1 120–150 90–95
Solution-Phase 1–10 45–60 85–90
Microbial Fermentation 10–100 20–30 70–80

Data synthesized from production cost analyses in.

Key Challenges :

  • Cost of HATU : Accounts for 60% of SPPS reagent expenses.
  • Fermentation Yield : Limited by feedback inhibition of β-alanine on biosynthetic enzymes.

Chemical Reactions Analysis

Types of Reactions: Homoanserine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions to achieve the desired products.

Major Products Formed:

Scientific Research Applications

Homoanserine belongs to the class of imidazole-containing dipeptides, which are known for their antioxidant properties. Its structure allows it to participate in various biochemical processes, including acting as a neurotransmitter and exhibiting notable antioxidant activities.

Scientific Research Applications

This compound has several significant applications across different research domains:

Antioxidant Research

This compound has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals and chelate transition metals, thus preventing oxidative stress. Notably, its oxidized derivative, 2-oxo-homoanserine, demonstrates even greater radical scavenging capacity than this compound itself . This highlights its potential role in developing therapeutic strategies for oxidative stress-related diseases such as Alzheimer's disease.

Neuroprotective Effects

Studies have explored this compound's potential neuroprotective effects. It has been shown to interact with glycine receptors in the central nervous system, suggesting a role in modulating neural excitability and synaptic transmission . This interaction may contribute to its therapeutic potential in neurodegenerative diseases.

Nutritional Applications

This compound is found in various foods, including poultry and certain fish species, making it a potential biomarker for dietary intake . Its presence in these foods suggests that it may play a role in human nutrition and health.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of this compound compared to its oxidized form. Using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS), researchers quantified the radical scavenging activity of both compounds. The results indicated that 2-oxo-homoanserine had significantly higher antioxidant activity than this compound itself .

Case Study 2: Distribution in Mouse Tissues

Research conducted on C57BL/6J mice revealed the distribution patterns of this compound across various tissues. The study found that concentrations were significantly higher in the cerebrum and cerebellum of older mice compared to younger ones, suggesting a potential role in age-related physiological functions .

TissueConcentration (µM)Age Group (Weeks)
Cerebrum50-fold higher10 vs. 1
Cerebellum45-fold higher10 vs. 1
MuscleModerateAll age groups
LungsLowAll age groups

Synthesis and Industrial Production

This compound can be synthesized through the condensation of 4-aminobutanoic acid with L-histidine using coupling agents like dicyclohexylcarbodiimide (DCC). Industrial production methods may involve biotechnological approaches utilizing genetically engineered microorganisms for fermentation processes, providing scalable production options.

Mechanism of Action

Homoanserine exerts its effects primarily through its antioxidant activity. It can chelate transition metals, such as copper, and prevent oxidative stress by inhibiting Fenton reactions. The compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby protecting cells from damage .

Comparison with Similar Compounds

Key Structural Differences :

Compound Amino Acid Backbone Histidine Modification Molecular Weight (Da)
This compound GABA 3-methyl 254.29
Anserine β-alanine 3-methyl 240.25
Homocarnosine GABA None 238.27
Carnosine β-alanine None 226.23

Data derived from HPLC-MS/MS analyses .

Tissue Distribution

  • This compound : Predominantly localized in the cerebrum, cerebellum, muscle, and lungs of mice. Concentrations in the brain reach ~15 nmol/g tissue in adult mice .
  • Anserine/Carnosine: Abundant in skeletal muscle and meat products (e.g., beef, pork, chicken). Total IDP levels in whale meat exceed 690 nmol/mg protein, but this compound is absent .
  • Homocarnosine: Primarily found in the central nervous system, with negligible levels in peripheral tissues .

Antioxidant Activity

  • This compound vs. 2-Oxo-Homoanserine : The oxidized derivative 2-oxo-homoanserine demonstrates ~2.5-fold higher DPPH radical scavenging capacity than this compound in vitro .
  • Comparison with Other IDPs: Carnosine and anserine exhibit moderate antioxidant activity (IC₅₀: 50–100 μM). 2-Oxo-IDPs (e.g., 2-oxo-carnosine) show enhanced efficacy (IC₅₀: 10–20 μM), surpassing endogenous antioxidants like glutathione in specific assays .

Analytical Methods and Quantification

HPLC-ESI-MS/MS with stable isotope dilution is the gold standard for detecting IDPs and their oxidized derivatives. Key parameters for this compound analysis include:

  • Retention Time : 9.36 min (C18 column, 0.6 mL/min flow rate) .
  • Mass Spectrometry : Precursor ion m/z 255.3 → product ion m/z 109.1 (collision energy: 25 eV) .
  • Limit of Detection (LOD) : 0.1 fmol, enabling trace-level quantification in biological samples .

Physiological and Pathological Relevance

  • Neuroprotection : this compound and 2-oxo-homoanserine are implicated in mitigating oxidative stress in neurodegenerative diseases like Alzheimer’s .
  • Age-Dependent Accumulation : Murine studies show a 50-fold increase in brain this compound between 1- and 10-week-old mice, suggesting roles in neural maturation .
  • Meat Analysis: this compound is detectable in beef, pork, and chicken (0.5–2.0 nmol/mg protein), though at lower levels than carnosine or anserine .

Tables

Table 1. Tissue-Specific Concentrations of IDPs in Mice

Tissue This compound (nmol/g) Carnosine (nmol/g) Anserine (nmol/g)
Cerebrum 15.2 ± 1.5 2.1 ± 0.3 1.8 ± 0.2
Muscle 8.7 ± 0.9 450 ± 30 380 ± 25
Lungs 5.3 ± 0.6 3.5 ± 0.4 2.9 ± 0.3

Data from Kakihana et al. (2021) .

Table 2. Antioxidant Capacity of IDPs and Derivatives

Compound DPPH Radical Scavenging IC₅₀ (μM)
This compound 75 ± 5
2-Oxo-Homoanserine 30 ± 3
Carnosine 90 ± 8
2-Oxo-Carnosine 12 ± 2

In vitro data from Komae et al. (2021) .

Biological Activity

Homoanserine, an imidazole-containing dipeptide, has garnered attention for its potential biological activities, particularly in the fields of neuroscience and antioxidant research. This article reviews the current understanding of this compound's biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is a dipeptide composed of two amino acids: β-alanine and histidine. Its structure allows it to participate in various biochemical processes, including acting as a neurotransmitter and exhibiting antioxidant properties.

Biological Distribution

Recent studies have shown that this compound is predominantly found in the brain, particularly in the cerebrum and cerebellum, with significant concentrations in other tissues such as muscle and lungs. A study employing high-performance liquid chromatography (HPLC) demonstrated that this compound levels are significantly higher in older mice compared to younger ones, indicating a potential role in age-related physiological functions .

TissueConcentration (µM)Age Group (Weeks)
Cerebrum50-fold higher10 vs. 1
Cerebellum45-fold higher10 vs. 1
MuscleModerateAll age groups
LungsLowAll age groups

Antioxidant Activity

This compound exhibits notable antioxidant properties, particularly when compared to its oxidized derivative, 2-oxo-homoanserine. Research indicates that 2-oxo-homoanserine demonstrates a greater radical scavenging capacity than this compound itself. This suggests that both compounds could play significant roles in combating oxidative stress-related diseases such as Alzheimer's disease .

Neurotransmitter Function

Studies have explored the potential of this compound to function as a neurotransmitter. In animal models, it has been shown to interact with glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system. This interaction suggests that this compound may contribute to modulating neural excitability and synaptic transmission .

Case Studies and Experimental Findings

Q & A

Q. How can Homoanserine be reliably quantified in biological samples using HPLC-MS/MS?

Methodological Answer :

  • Use isotope-labeled this compound (e.g., *this compound ) as an internal standard to correct for matrix effects and instrument variability.
  • Optimize collision energy (25 eV for this compound) to maximize signal intensity of product ions (e.g., m/z 109.1) .
  • Validate linearity, limit of detection (LOD), and recovery rates using spiked biological matrices (e.g., serum, cerebrospinal fluid) to ensure reproducibility .

Q. What sample preparation protocols minimize this compound degradation during extraction?

Methodological Answer :

  • Acidify samples (pH 2–3) during homogenization to inhibit enzymatic degradation .
  • Use cold methanol or acetonitrile for protein precipitation, followed by centrifugal filtration (3 kDa cutoff) to remove macromolecules .
  • Store extracts at −80°C with antioxidants (e.g., EDTA) to prevent oxidation .

Q. How can this compound be distinguished from structural analogs (e.g., Homocarnosine) in chromatographic analysis?

Methodological Answer :

  • Utilize high-resolution mass spectrometry (HRMS) to differentiate via exact mass (this compound: 255.3 Da vs. Homocarnosine: 241.3 Da) .
  • Optimize gradient elution in HPLC to achieve baseline separation of retention times .
  • Confirm identity using fragmentation patterns (e.g., this compound’s dominant product ion at m/z 109.1) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported this compound levels across studies (e.g., tissue-specific variability vs. methodological bias)?

Methodological Answer :

  • Conduct meta-analyses with standardized normalization (e.g., per mg protein or DNA content) to control for tissue heterogeneity .
  • Replicate conflicting experiments using identical protocols (e.g., collision energy, extraction solvents) to isolate methodological variables .
  • Apply Bayesian statistical models to quantify uncertainty and identify outliers .

Q. What factorial design principles apply to longitudinal studies investigating this compound’s role in neurological disorders?

Methodological Answer :

  • Use a pre-test/post-test control group design to account for baseline variability (e.g., age, diet) .
  • Include covariates (e.g., genetic polymorphisms, co-medications) in multivariate regression models .
  • Stratify participants by disease progression stages to isolate this compound’s dynamic effects .

Q. How can collision energy in MS/MS be optimized for this compound quantification in complex matrices?

Methodological Answer :

  • Perform collision energy ramping (e.g., 15–35 eV) to identify the energy yielding the highest signal-to-noise ratio for target ions .
  • Validate robustness using matrix-matched calibration curves to assess ion suppression/enhancement .
  • Cross-validate with alternative ionization techniques (e.g., ESI vs. APCI) to confirm fragmentation patterns .

Q. What strategies validate this compound’s interaction networks in multi-omics studies?

Methodological Answer :

  • Integrate metabolomic data with transcriptomic/proteomic datasets using pathway enrichment tools (e.g., KEGG, Reactome) .
  • Apply network pharmacology models to predict this compound-protein binding affinities .
  • Validate hypotheses via knock-in/knockout cellular models to assess functional correlations .

Q. How can inter-laboratory reproducibility of this compound assays be improved?

Methodological Answer :

  • Share standardized protocols (e.g., ISO/IEC 17025 guidelines) for sample preparation and instrument calibration .
  • Participate in proficiency testing programs with blinded samples to benchmark performance .
  • Publish raw data and analysis scripts in open-access repositories (e.g., Zenodo, Figshare) .

Retrosynthesis Analysis

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